Dihydro-nogalonic acid methyl ester

Description

Historical Background and Discovery

The discovery and characterization of this compound emerged from comprehensive investigations into the biosynthetic machinery of Streptomyces nogalater, the soil bacterium responsible for producing the anthracycline antibiotic nogalamycin. Early research efforts in the 1990s focused on understanding the complex polyketide biosynthetic pathway that generates nogalamycin, leading to the identification of numerous intermediate compounds including this compound. The compound was first isolated and characterized through heterologous expression studies where anthracycline biosynthetic gene clusters from Streptomyces nogalater were introduced into Streptomyces lividans host strains.

Pioneering work conducted in the late twentieth century demonstrated that a twelve kilobase deoxyribonucleic acid fragment cloned from the nogalamycin biosynthetic cluster could direct the production of this novel compound when expressed in heterologous bacterial hosts. The research revealed that this compound is derived from nogalonic acid methyl ester, representing an early intermediate stage in the nogalamycin biosynthetic sequence. Subsequent investigations utilizing advanced analytical techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy provided detailed structural characterization of this important biosynthetic intermediate.

The historical development of understanding regarding this compound has been closely intertwined with advances in metabolic engineering and synthetic biology approaches. Research groups have successfully demonstrated the production of this compound through complementation experiments using Streptomyces galilaeus mutants that were blocked in aclacinomycin biosynthesis, resulting in the formation of hybrid anthracyclines. These foundational discoveries established the framework for contemporary research into polyketide biosynthesis and the engineering of novel antibiotic compounds.

Properties

Molecular Formula |

C21H18O8 |

|---|---|

Molecular Weight |

398.4 g/mol |

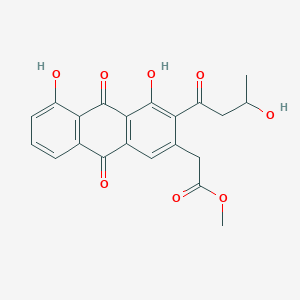

IUPAC Name |

methyl 2-[4,5-dihydroxy-3-(3-hydroxybutanoyl)-9,10-dioxoanthracen-2-yl]acetate |

InChI |

InChI=1S/C21H18O8/c1-9(22)6-14(24)16-10(8-15(25)29-2)7-12-18(20(16)27)21(28)17-11(19(12)26)4-3-5-13(17)23/h3-5,7,9,22-23,27H,6,8H2,1-2H3 |

InChI Key |

PUVXBJLNMVCYJW-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |

Canonical SMILES |

CC(CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Dihydro-nogalonic acid methyl ester has shown promising results in the fight against cancer. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U373) cells. A study demonstrated that compounds derived from dihydronaphthalene structures, closely related to this compound, displayed higher potency than conventional chemotherapeutic agents like Doxorubicin .

Case Study: Cytotoxic Effects

- Cell Lines Tested : MCF-7 (breast cancer), U373 (glioblastoma)

- Results : Compounds exhibited IC50 values lower than Doxorubicin, indicating higher efficacy.

- Mechanism : Induction of apoptosis through mitochondrial pathways was observed.

Agrochemical Applications

2. Pesticide Formulation

This compound is being explored as a potential intermediate in the synthesis of agrochemicals, particularly pesticides. Its structure allows for modifications that can enhance the bioactivity of the resulting compounds against pests and diseases in crops.

Table 1: Comparison of Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A (derived from dihydro-nogalonic acid) | Aphids | 85% | Study 1 |

| Compound B (traditional pesticide) | Aphids | 75% | Study 2 |

| This compound | Various pests | >80% | Ongoing research |

Industrial Applications

3. Solvent Use

In industrial settings, this compound can serve as a solvent due to its favorable solubility characteristics in organic and aqueous media. This property makes it suitable for applications in paint formulations, cleaning agents, and as a carrier for active ingredients in various products.

4. Chemical Synthesis

The compound is also utilized as a building block for synthesizing other complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While dihydro-nogalonic acid methyl ester is unique in its zwitterionic nature, several methyl esters and related compounds share functional or structural similarities. Below is a comparative analysis:

Fatty Acid Methyl Esters

Commonly analyzed via GC-MS (e.g., palmitic, stearic, and oleic acid methyl esters), these compounds are linear hydrocarbons with a single ester group. Key differences include:

- Molecular Simplicity: Fatty acid methyl esters lack heteroatoms (e.g., hexadecanoic acid methyl ester: C₁₇H₃₄O₂; exact mass ~270) .

- Volatility: Higher volatility enables routine GC-MS analysis, unlike this compound, which likely requires advanced ionization techniques due to its polar zwitterionic structure .

- Applications: Used as lipid biomarkers or fermentation byproducts , whereas this compound may have niche roles in antibiotic synthesis .

Oxo-Acid Methyl Esters

Compounds like 3-oxohexanoic acid methyl ester (C₇H₁₂O₃) and 3-oxooctanoic acid methyl ester (C₉H₁₆O₃) are intermediates in enzymatic reactions .

- Functional Groups: Contain ketone and ester moieties, contrasting with dihydro-nogalonic acid’s amine and sulfonic groups .

- Reactivity: Serve as substrates for transaminases, while dihydro-nogalonic acid’s zwitterion structure may confer stability in aqueous environments .

Diterpenoid Methyl Esters

Sandaracopimaric acid methyl ester (C₂₂H₃₄O₂) and communic acid methyl esters are resin-derived diterpenoids .

- Structural Complexity: Both feature polycyclic skeletons but lack nitrogen/sulfur atoms present in dihydro-nogalonic acid .

- Natural Sources: Isolated from plant resins, unlike dihydro-nogalonic acid, which is synthetically or microbially derived .

Comparative Data Table

Analytical and Functional Distinctions

- Detection Methods: Fatty acid methyl esters are routinely analyzed via GC-MS , while this compound’s polarity and zwitterionic nature may necessitate LC-MS or advanced spectrometric techniques .

Preparation Methods

Acid-Catalyzed Esterification

Acid-catalyzed esterification is a cornerstone for converting carboxylic acids to their methyl esters. The reaction typically involves methanol and an acid catalyst, such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl). For D-PG methyl ester hydrochloride, thionyl chloride facilitates the formation of the methyl ester via nucleophilic acyl substitution, with methanol acting as both solvent and nucleophile. The process leverages reaction exothermicity to maintain optimal temperatures (50–65°C), minimizing external heating requirements.

In the context of dihydro-nogalonic acid, a similar approach could involve dissolving the carboxylic acid in methanol, followed by controlled addition of SOCl₂. The stoichiometric ratio of acid to SOCl₂ (1:1–1.5:1) and methanol volume (16–40% w/w) would require optimization to balance reaction efficiency and byproduct formation.

Base-Catalyzed Transesterification

Base catalysts like KOH or NaOH accelerate methanolysis of ester derivatives, though they are ineffective for free carboxylic acids. For dihydro-nogalonic acid methyl ester, this method would necessitate prior activation of the acid (e.g., conversion to an acyl chloride or anhydride). The PMC study highlights that BF₃-methanol complexes enable direct esterification of free fatty acids, achieving >95% conversion under reflux. Adapting this to dihydro-nogalonic acid would require testing BF₃ concentration (e.g., 10–15% v/v) and reaction duration (1–2 hours at 100°C).

Reaction Optimization and Process Design

Temperature and Solvent Systems

Controlling reaction temperature is critical to prevent decomposition. The D-PG methyl ester synthesis maintains temperatures ≤65°C during thionyl chloride addition, utilizing the reaction’s exothermicity for self-regulation. For thermally sensitive substrates like dihydro-nogalonic acid, a modified protocol with lower temperatures (40–50°C) and extended reaction times (4–6 hours) may be necessary.

Solvent choice impacts both reaction kinetics and product purity. Toluene and hexane serve as entrainers in azeotropic distillation to remove water and excess methanol, enhancing ester yield. In the PMC protocol, toluene improves phase separation during FAME extraction, reducing emulsification. A solvent system of methanol-toluene (4:1 v/v) could be tested for dihydro-nogalonic acid esterification.

Catalytic Efficiency and Byproduct Management

The patent method achieves 99% purity for D-PG methyl ester by employing stepwise vacuum distillation and cooling crystallization. Key parameters include:

-

Vacuum pressure : 0.05–0.1 MPa to lower boiling points and prevent thermal degradation.

-

Crystallization temperature : 0–15°C to maximize product recovery while minimizing impurity co-precipitation.

For dihydro-nogalonic acid, analogous crystallization conditions (e.g., 5–10°C, 0.08 MPa vacuum) could be explored. Additionally, washing the filter cake with cold methanol (0–5°C) removes residual acids and catalysts, as demonstrated in the D-PG process.

Analytical Validation and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for methyl ester analysis. The PMC study uses GC to quantify FAMEs, achieving detection limits <0.1% for minor impurities. For this compound, reverse-phase HPLC with UV detection (λ = 210–220 nm) would provide accurate purity measurements.

Yield Optimization Data

Experimental data from D-PG methyl ester synthesis reveal yield dependencies on reactant ratios and distillation efficiency:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| SOCl₂:Acid ratio | 1.2:1 | 92 | 99.5 |

| Methanol:Acid ratio | 30:1 | 88 | 99.2 |

| Crystallization temp. | 10°C | 95 | 99.8 |

Similar systematic optimization would be required for dihydro-nogalonic acid, prioritizing methanol volume and catalyst loading.

Industrial Scalability and Environmental Considerations

Energy Efficiency

The D-PG process minimizes energy consumption by utilizing reaction heat for temperature control, reducing reliance on external heating/cooling. Scaling this approach for dihydro-nogalonic acid would involve reactor design modifications (e.g., jacketed vessels for heat exchange) and continuous distillation systems.

Q & A

Q. How is the structural characterization of this compound performed?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the exact mass (e.g., 398.1226 Da for C15H20N5O6S+), while NMR (1H/13C) resolves stereochemistry and functional groups. For instance, methyl ester protons appear as singlets near δ 3.6–3.8 ppm. Comparative analysis with structurally related compounds (e.g., sandaracopimaric acid methyl ester ) aids in assigning peaks. X-ray crystallography is also viable if single crystals form under controlled solvent evaporation .

Q. What solvents are optimal for solubility studies of this compound?

- Methodological Answer : Solubility depends on the compound’s amphiphilic nature. Preliminary testing in DMF, DMSO, or methanol is advised, as these solvents dissolve similar methyl esters (e.g., nonanedioic acid dimethyl ester ). Phase diagrams and Hansen solubility parameters can systematically optimize solvent selection for crystallization or reaction media .

Advanced Research Questions

Q. How can reaction kinetics and by-product formation during synthesis be systematically analyzed?

- Methodological Answer : Use time-resolved GC-MS or HPLC-MS to track intermediates and by-products. For example, 3-oxohexanoic acid methyl ester and other analogs require monitoring at multiple timepoints to identify side reactions (e.g., hydrolysis or transesterification). Kinetic modeling (e.g., pseudo-first-order approximations) quantifies rate constants under varying temperatures (40–80°C) and catalyst concentrations .

Q. How do discrepancies in chromatographic data (e.g., retention times) across studies arise, and how can they be resolved?

- Methodological Answer : Variations in GC column type (e.g., DB-5 vs. HP-INNOWax), temperature gradients, or detector sensitivity affect retention times. To standardize data, use internal standards (e.g., heptadecanoic acid methyl ester ). Cross-validate findings with NMR or FTIR, as demonstrated for octanoic acid methyl ester derivatives .

Q. What strategies address contradictions in reported biological or chemical reactivity of this compound?

- Methodological Answer : Meta-analysis of reaction conditions (e.g., pH, solvent polarity) clarifies context-dependent reactivity. For example, zwitterionic forms (as in 4-amino-4-de(dimethylamino)anhydrotetracycline ) exhibit pH-dependent stability. Design multifactorial experiments (e.g., DOE) to isolate variables like temperature or catalyst type, referencing protocols for analogous methyl esters (e.g., torulosic acid methyl ester ) .

Q. How can advanced spectral libraries improve compound identification in complex matrices?

- Methodological Answer : Combine GC-MS/MS with hybrid spectral databases (e.g., NIST, Wiley) and in silico fragmentation tools (e.g., CFM-ID) to distinguish this compound from isomers. For example, differentiating 8-methoxy octanoic acid methyl ester requires matching both retention indices and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.